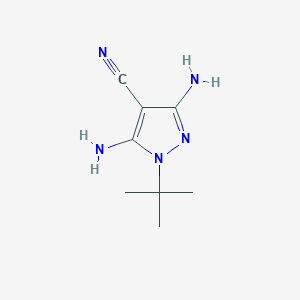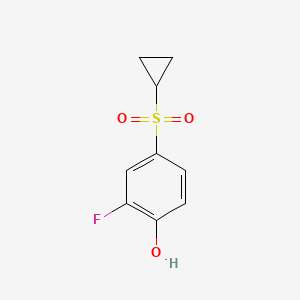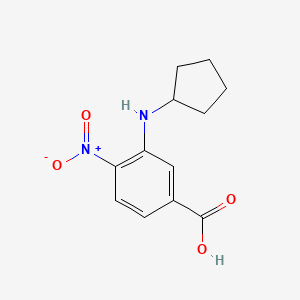
3-(Cyclopentylamino)-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylamino)-4-nitrobenzoic acid is an organic compound that features a cyclopentylamino group attached to a benzoic acid core, with a nitro group at the para position relative to the carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylamino)-4-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 4-chlorobenzoic acid to introduce the nitro group, followed by substitution with cyclopentylamine under suitable conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopentylamino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The cyclopentylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various amines, nucleophiles, and catalysts like palladium or copper.
Major Products Formed
Oxidation: 3-(Cyclopentylamino)-4-aminobenzoic acid.
Reduction: 3-(Cyclopentylamino)-4-nitrobenzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Cyclopentylamino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentylamino)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopentylamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopentylamino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
3-(Cyclohexylamino)-4-nitrobenzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
4-Nitrobenzoic acid: Lacks the cyclopentylamino group.
Uniqueness
3-(Cyclopentylamino)-4-nitrobenzoic acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H14N2O4 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
3-(cyclopentylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-11(14(17)18)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
Clave InChI |
FPCNHBGGTSGOOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




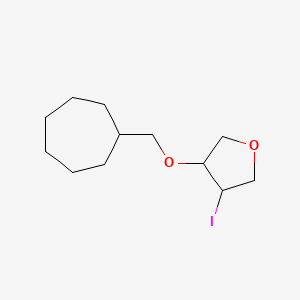
![(1R,2R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-4-(1-hydroxy-2,2,2-triphenylethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B13090371.png)
![2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13090373.png)


![1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13090384.png)
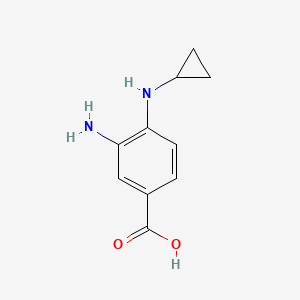
![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)
